molecular formula C10H12ClNO B1368606 2-Chloro-4-pyridyl 2-methylpropyl ketone

2-Chloro-4-pyridyl 2-methylpropyl ketone

Cat. No.: B1368606
M. Wt: 197.66 g/mol
InChI Key: KBVKPIDUPAXUQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-pyridyl 2-methylpropyl ketone is a chlorinated pyridyl ketone derivative featuring a 2-methylpropyl (isobutyl) group attached to the carbonyl carbon. The compound’s structure comprises a pyridine ring substituted with a chlorine atom at position 2 and a ketone functional group at position 4, bonded to the 2-methylpropyl chain. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or specialty materials due to its reactive ketone and halogenated aromatic moieties.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

1-(2-chloropyridin-4-yl)-3-methylbutan-1-one

InChI

InChI=1S/C10H12ClNO/c1-7(2)5-9(13)8-3-4-12-10(11)6-8/h3-4,6-7H,5H2,1-2H3

InChI Key

KBVKPIDUPAXUQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=CC(=NC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

2-Chloro-4-pyridyl Isopropyl Ketone

Key Differences :

  • Alkyl Group : The isopropyl group (CH(CH₃)₂) replaces the 2-methylpropyl (CH₂CH(CH₃)₂) chain, resulting in a shorter carbon chain and lower molecular weight.
  • Molecular Weight : 183.64 g/mol (isopropyl variant) vs. ~197.7 g/mol (estimated for 2-methylpropyl variant).
  • Synthesis and Reactivity: The isopropyl variant (CAS 898785-53-0) is commercially available for laboratory use .

4-Phenylphenacyl Chloride (Biphenyl-4-yl Chloromethyl Ketone)

Key Differences :

  • Aromatic System : A biphenyl group replaces the pyridyl ring, altering electronic properties (e.g., reduced basicity due to the absence of a nitrogen atom) .
  • Reactivity : The chloromethyl ketone group in biphenyl-4-yl chloromethyl ketone (CAS 635-84-7) is more electrophilic than the pyridyl ketone, making it a stronger alkylating agent .
  • Applications : Used in cross-coupling reactions and as a photoinitiator, whereas pyridyl ketones are more common in medicinal chemistry.

Methyl Isobutyl Ketone (MIBK)

Key Differences :

  • Structure: MIBK (4-methyl-2-pentanone) is a simple aliphatic ketone, lacking aromatic or halogen substituents .
  • Physical Properties: Boiling Point: 116–117°C (MIBK) vs. higher for pyridyl ketones (estimated >200°C due to aromaticity). Polarity: MIBK is a non-polar solvent, while the pyridyl ketone’s nitrogen atom increases polarity, enhancing solubility in polar aprotic solvents.
  • Applications : MIBK is widely used as an industrial solvent , whereas pyridyl ketones serve as synthetic intermediates.

2-Methoxy-3-(2-methylpropyl) Pyrazine

Key Differences :

  • Heterocyclic Core : Pyrazine ring (two nitrogen atoms) instead of pyridine, altering electronic and coordination properties .
  • Stability : The 2-methylpropyl group in this pyrazine derivative demonstrates relative stability during storage, suggesting that bulky alkyl groups may reduce volatility or degradation . This trend may extend to the target compound.

Structural and Functional Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
2-Chloro-4-pyridyl 2-methylpropyl ketone Not provided C₁₀H₁₂ClNO ~197.7 (estimated) Chloropyridyl, ketone Pharmaceutical synthesis
2-Chloro-4-pyridyl isopropyl ketone 898785-53-0 C₉H₁₀ClNO 183.64 Chloropyridyl, ketone Laboratory reagent
Biphenyl-4-yl chloromethyl ketone 635-84-7 C₁₄H₁₁ClO 230.69 Biphenyl, chloromethyl ketone Cross-coupling reactions
Methyl isobutyl ketone (MIBK) 108-10-1 C₆H₁₂O 100.16 Aliphatic ketone Industrial solvent
2-Methoxy-3-(2-methylpropyl) pyrazine Not provided C₉H₁₄N₂O 166.22 Pyrazine, methoxy, alkyl Flavor/fragrance industry

Key Research Findings

  • Steric and Electronic Effects : Bulky alkyl groups (e.g., 2-methylpropyl) reduce reactivity in nucleophilic substitutions compared to smaller chains (e.g., isopropyl) .
  • Stability : Alkyl-substituted heterocycles like 2-methoxy-3-(2-methylpropyl) pyrazine exhibit enhanced storage stability, suggesting similar benefits in the target compound .

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